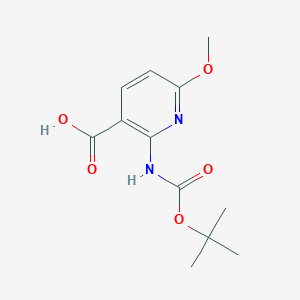

2-((tert-Butoxycarbonyl)amino)-6-methoxynicotinic acid

Overview

Description

The compound “2-((tert-Butoxycarbonyl)amino)-6-methoxynicotinic acid” is a type of tert-butyloxycarbonyl (Boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis due to their stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . They are typically clear and nearly colorless to pale yellow liquids at room temperature .

Synthesis Analysis

Boc-protected amino acids can be synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids has been confirmed through NMR, elemental analysis, and IR spectroscopic analysis . The Boc group serves as a protective group for the amino moiety, preventing unwanted reactions with the multiple reactive groups of the amino acid anions .Chemical Reactions Analysis

Boc-protected amino acids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-protected amino acids without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

Boc-protected amino acids are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Mechanism of Action

The mechanism of action of Boc-protected amino acids in peptide synthesis involves the use of the Boc group as a protective group for the amino moiety. This prevents unwanted reactions with the multiple reactive groups of the amino acid anions . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for the deprotection strategy .

Safety and Hazards

Future Directions

The use of Boc-protected amino acids in peptide synthesis has shown promising results, and their applicability could be expanded further. Future research could focus on developing novel room-temperature ionic liquids derived from commercially available Boc-protected amino acids . Additionally, the development of milder and more efficient methods for the deprotection of the N-Boc group could also be an area of interest .

properties

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-9-7(10(15)16)5-6-8(13-9)18-4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVKVWYFFCKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138733 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-6-methoxynicotinic acid | |

CAS RN |

1373223-33-6 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.